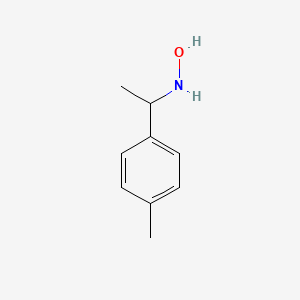N-(1-(p-Tolyl)ethyl)hydroxylamine
CAS No.: 184885-04-9
Cat. No.: VC5458868
Molecular Formula: C9H13NO
Molecular Weight: 151.209
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 184885-04-9 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.209 |
| IUPAC Name | N-[1-(4-methylphenyl)ethyl]hydroxylamine |
| Standard InChI | InChI=1S/C9H13NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,8,10-11H,1-2H3 |
| Standard InChI Key | PTHHUSZDEHGAJD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C)NO |
Introduction
Chemical Identity and Structural Features
N-(1-(p-Tolyl)ethyl)hydroxylamine belongs to the hydroxylamine class, featuring a hydroxyl group (-OH) bonded to a nitrogen atom that is further connected to a 1-(p-tolyl)ethyl substituent. The molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol . The compound’s structure integrates a p-tolyl group (a methyl-substituted benzene ring) and an ethylamine chain, creating a hybrid aromatic-aliphatic framework.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 184885-04-9 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Purity | ≥95% | |
| Status | Discontinued commercially |
The discontinuation of commercial production underscores the need for in-house synthesis in research settings, though detailed protocols remain scarce in publicly available literature.
Physicochemical Properties
The compound’s physicochemical profile is inferred from structural analogs and limited experimental data. Its logP value (a measure of lipophilicity) is estimated to be moderate (~2.98) , suggesting balanced solubility in polar and nonpolar solvents. The presence of the hydroxylamine group (-NHOH) introduces polarity, while the p-tolyl moiety enhances aromatic interactions.
Stability and Reactivity
Hydroxylamines are generally sensitive to oxidation, often requiring storage under inert atmospheres. The ethyl group may confer slight steric protection to the NHOH group, potentially improving stability compared to simpler hydroxylamines like phenylhydroxylamine .
Spectroscopic Characterization
Spectroscopic data for N-(1-(p-Tolyl)ethyl)hydroxylamine derivatives provide indirect insights into its structure. For instance, O-benzyl-N-(1-(p-tolyl)ethyl)hydroxylamine (a protected analog) exhibits distinct NMR signatures :
Table 2: Key NMR Data for O-Benzyl Derivative
| Spectrum Type | δ (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.54 (d, J = 8.0 Hz, 2H) | Aromatic protons (p-tolyl) |
| 7.15 (d, J = 8.0 Hz, 2H) | Aromatic protons (benzyl) | |
| 5.23 (s, 2H) | O-Benzyl CH₂ | |
| 2.35 (s, 3H) | p-Tolyl methyl | |
| ¹³C NMR | 155.0, 139.1, 138.2, 133.8 | Aromatic carbons |
These peaks align with expectations for the p-tolyl and ethylamine substructures, supporting the parent compound’s proposed architecture.
Applications in Organic Synthesis
N-(1-(p-Tolyl)ethyl)hydroxylamine serves as a precursor in the synthesis of nitroxides and oximes, which are pivotal in radical chemistry and bioconjugation. For example, its O-benzyl derivative participates in oxime-forming reactions, a strategy widely used in protein labeling . The p-tolyl group’s electron-donating properties may also modulate reactivity in metal-catalyzed transformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume